(R)-5-((R)-sec-butyl)-3-isobutylimidazolidine-2,4-dione
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Overview
Description
®-5-(®-sec-butyl)-3-isobutylimidazolidine-2,4-dione is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sec-butyl group and an isobutyl group attached to an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(®-sec-butyl)-3-isobutylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-5-(®-sec-butyl)-3-isobutylimidazolidine-2,4-dione may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-5-(®-sec-butyl)-3-isobutylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
®-5-(®-sec-butyl)-3-isobutylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-5-(®-sec-butyl)-3-isobutylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-5-(®-sec-butyl)-3-isobutylimidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives that have different substituents.
- Compounds such as ®-5-(®-sec-butyl)-3-methylimidazolidine-2,4-dione and ®-5-(®-sec-butyl)-3-ethylimidazolidine-2,4-dione are structurally similar but have different chemical and biological properties.
Uniqueness
The uniqueness of ®-5-(®-sec-butyl)-3-isobutylimidazolidine-2,4-dione lies in its specific stereochemistry and the presence of both sec-butyl and isobutyl groups
Properties
IUPAC Name |
(5R)-5-[(2R)-butan-2-yl]-3-(2-methylpropyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-8(4)9-10(14)13(6-7(2)3)11(15)12-9/h7-9H,5-6H2,1-4H3,(H,12,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEXRDCKBGYSJT-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=O)N1)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)N(C(=O)N1)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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